molecular formula C19H18FN3O B1680265 Rucaparib CAS No. 283173-50-2

Rucaparib

Cat. No. B1680265
M. Wt: 323.4 g/mol
InChI Key: HMABYWSNWIZPAG-UHFFFAOYSA-N
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Description

Rucaparib is an oral small-molecule poly (ADP-ribose) polymerase inhibitor used for the treatment of recurrent ovarian and prostate cancers in previously treated adults . It is used as maintenance treatment in patients with ovarian cancer, fallopian tube cancer, or primary peritoneal cancer that has come back . It is only used in patients who have a certain type of inherited (germline) or acquired (somatic) abnormal BRCA gene .


Synthesis Analysis

A concise total synthesis of rucaparib, an FDA-approved drug for ovarian and prostate cancers, is reported. The Heck reaction of the commercially available aryl iodide with acrylonitrile provided the desired (E)-2-aminocinnamonitrile derivative .


Molecular Structure Analysis

The molecular structure of Rucaparib is 8-Fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one .


Chemical Reactions Analysis

Rucaparib has been subjected to forced degradation under basic, acidic, neutral, and oxidative stress conditions . Six new degradants of rucaparib were identified under oxidative degradation . In patients, rucaparib moderately inhibited cytochrome P450 (CYP) 1A2 and weakly inhibited CYP3As, CYP2C9, and CYP2C19 .


Physical And Chemical Properties Analysis

Rucaparib is a solid substance with a characteristic odor . Its molecular weight is 555.7 g/mol .

Scientific Research Applications

Mechanism of Action and Use in Ovarian Cancer

Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor, significantly inhibiting PARP1, PARP2, and PARP3 enzymes. It has shown notable antitumor activity in patients with high-grade ovarian carcinoma, particularly in cases with BRCA mutations (both germline and somatic) and homologous recombination deficiency (HRD). This effectiveness is attributed to rucaparib's ability to exploit the "synthetic lethality" in DNA repair, a process where cancer cells with defective DNA repair genes are particularly vulnerable to PARP inhibitors. As a maintenance treatment, rucaparib has been observed to increase progression-free survival in patients who responded to platinum-based chemotherapy (Dal Molin et al., 2018) (Colombo et al., 2018).

Radiosynthesis and Imaging Applications

Innovative strategies have been developed for the radiosynthesis of [18F]Rucaparib, employing copper-mediated nucleophilic 18F-fluorodeboronation. This approach is beneficial for imaging and potentially for targeted radiotherapy in BRCA-mutated cancers. Preliminary in vitro studies have showcased its potential, marking a significant advancement in the application of rucaparib beyond conventional therapeutic realms (Chen et al., 2021).

Application in Prostate Cancer

Rucaparib has demonstrated promising efficacy in metastatic castration-resistant prostate cancer (mCRPC) with deleterious DNA damage repair (DDR) gene alterations. This is particularly notable in patients with BRCA and other specific DDR gene alterations, suggesting its potential utility in a broader scope of cancer types beyond ovarian cancer (Abida et al., 2019).

Efficacy in Other Cancers and Preclinical Models

Studies also indicate that rucaparib might be effective in various cancers with mutations in non-BRCA1/2 homologous recombination repair (HRR) genes. This was demonstrated in preclinical models, including patient-derived xenografts (PDX), showing significant tumor growth inhibition in models with various HRR gene mutations (Robillard et al., 2022).

Cervical Cancer Applications

Rucaparib has exhibited significant anti-proliferative effects and acted as an effective radiosensitizerin cervical cancer. In vitro studies using cervical cancer cell lines demonstrated that rucaparib induced G2/M phase arrest and reduced the expression of cyclin D1 and CDK4. Additionally, when combined with radiotherapy, it significantly decreased clone formation and accentuated G2/M phase arrest, indicating its potential as a treatment option in cervical cancer therapy (Tang et al., 2018).

Pharmacokinetics and Safety in Diverse Conditions

Research on the pharmacokinetics and safety of rucaparib in patients with advanced solid tumors and hepatic impairment revealed that hepatic impairment mildly increases the area under the concentration–time curve (AUC) for rucaparib compared to patients with normal hepatic function. This study suggests that while starting dose adjustments might not be necessary for patients with moderate hepatic impairment, close safety monitoring is warranted (Grechko et al., 2021).

Applications in Pancreatic Cancer

A study indicated that rucaparib, as a maintenance therapy, showed signs of disease control in patients with platinum-sensitive advanced pancreatic cancer and a pathogenic mutation in BRCA1, BRCA2, or PALB2. This opens up possibilities for its use in pancreatic cancer treatment, especially in genetically specific subsets of patients (Cancer discovery, 2019).

Intracranial Efficacy in Breast Cancer

Intracranial evaluations of rucaparib have shown promising results in a BRCA1-mutant intracranial triple-negative breast cancer (TNBC) mouse model, as well as clinical activity observed in a patient with germline BRCA2-mutant breast cancer with CNS involvement. These findings highlight the potential activity of rucaparib in the brain and its application in breast cancer with central nervous system involvement (Nguyen et al., 2019).

Future Directions

Clinical data with PARP inhibitors indicate that there is an ovarian cancer patient population beyond those with germline BRCA mutations that may benefit from treatment with a PARP inhibitor .

properties

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMABYWSNWIZPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182563
Record name Rucaparib
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Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

PARPs play a role in DNA repair by activating DNA damage response pathways, such as base excision repair, and facilitating DNA repair. PARPs were evaluated as novel anticancer therapeutic targets after discovering that PARP-1 inhibitors reduce tumour growth in BRCA-deficient cancers. BRCA1 and BRCA2 are tumour suppressor genes involved in various cellular processes related to cell growth and death, including DNA repair. More specifically, BRCA1 and BRCA2 are involved in homologous recombination (HR) DNA repair. Cancer cells with a deleterious BRCA mutation are HR-deficient, resulting in unregulated and aberrant cell repair and growth. Rucaparib inhibits PARP1, PARP2, and PARP3. Inhibiting PARP traps the enzyme on damaged DNA, halting the repair process and forming toxic PARP–DNA complexes. Alternatively, other DNA repair processes such as error-prone nonhomologous end joining (NHEJ) or alternative end-joining pathways can be initiated, leading to mutations or chromosomal change. Further DNA damage can trigger cancer cell apoptosis and cell death. Typically, inhibition of PARP converts single-strand breaks in DNA to double-strand breaks at replication forks. HR DNA repair pathways repair double-strand breaks; however, HR-deficient cancer cells lack this repair mechanism. Because HR-deficient cancer cells are more vulnerable to unsalvageable DNA damage, rucaparib-induced PARP inhibition leads to synthetic lethality. In this phenomenon, two non-lethal defects (HR deficiency and PARP inhibition) combine and cause cell death.
Record name Rucaparib
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Product Name

Rucaparib

CAS RN

283173-50-2
Record name Rucaparib
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Record name 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one
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Record name RUCAPARIB
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Synthesis routes and methods I

Procedure details

4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)-benzaldehyde (100 mg, 0.32 mmol; prepared in a manner similar to that described for compound 12 for 2-bromo-8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one and 4-formylphenylboronic acid) was reacted with methylamine (1.62 mmol) as described for Compound PPP to yield 8-fluoro-2-(4-methylaminomethyl-phenyl)-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one, 32 mg (31%) as a yellow solid: m.p. 1543-155° C.; 1H NMR (300 MHz, d6-DMSO) δ 2.28 (s, 3H), 3.04 (m, 2H), 3.40 (m, 2H), 3.69 (s, 2H), 7.32 (dd, J=9.0, 2.4 Hz, 1H), 7.44 (m, 3H), 7.57 (d, J=8.1 Hz, 2H), 8.25 (br t, 1H), 11.67 (br s, 1H). HRMS (MALDI MH+) Calcd for C19H18N3OF: 324,1512. Found: 325.1524. Anal. (C19H18N3OF.0.3 H2O) C, H, N.
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Synthesis routes and methods II

Procedure details

Lactam 14 (14.42 g, 0.038 mol) was dissolved in hydrobromic acid in acetic acid (30%-32%, 140 ml). The reaction solution was stirred for 46 hours at room temperature in a 500 ml flask that was connected to an ethanolamine scrubber system. HPLC analysis indicated the completion of the reaction. Ice (30 g) was added to the reaction solution followed by addition of aqueous NaOH (327 ml, 10 M, 3.27 mol) while the temperature was maintained between 25° C. and 35° C. When addition of NaOH was complete, the pH was 10. The resulting solid was collected by filtration, washed with water (2×50 ml). The filter cake was then suspended in water (125 ml) and stirred for 2 hours. The solid was collected by filtration, washed with water (2×25 ml) and dried to afford 10.76 g of product (88% yield). 1H NMR (300 MHz, DMSO-d6) δ 2.577 (s, 3H), 3.053 (m, 2H), 3.406 (m, 2H), 4.159 (s, 2H), 7.36 (dd, 1H, J=2.4 Hz and J=9.3 Hz), 7.44 (dd, 1H, J=2.4 Hz and J=11.1 Hz), 7.63 (d, 2H, J=8.1 Hz), 7.70 (d, 2H, J=8.1 Hz), 8.265 (t, 1H, J=5.7 Hz), 11.77 (s, 1H). Exact mass calculated for C19H19FN3O: 324.1512. Found: 324.1497.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,800
Citations
K Fizazi, JM Piulats, MN Reaume… - … England Journal of …, 2023 - Mass Medical Soc
… We conducted the open-label, controlled, randomized, phase 3 TRITON3 trial of rucaparib … 1,15,16 we randomly assigned patients to receive either rucaparib or the physician’s choice of …
Number of citations: 63 www.nejm.org
M Shirley - Targeted Oncology, 2019 - Springer
… Rucaparib is also approved in the USA and the EU for use as … , rucaparib displayed clinical activity as third- (or later-) line treatment of BRCA-mutated ovarian cancer, with rucaparib-…
Number of citations: 32 link.springer.com
S Balasubramaniam, JA Beaver, S Horton… - Clinical Cancer …, 2017 - AACR
… with rucaparib based on detection of deleterious BRCA1 and/or BRCA2 mutations in tumor tissue. Rucaparib's … This article summarizes the FDA review and data supporting rucaparib's …
Number of citations: 151 aacrjournals.org
A Musella, E Bardhi, C Marchetti, L Vertechy… - Cancer Treatment …, 2018 - Elsevier
… This study recognized that Rucaparib is active in germline BRCA-mutant ovarian (gBRCAm) cancer; that this activity correlates with PFI and that continuous Rucaparib dosing is …
Number of citations: 58 www.sciencedirect.com
W Abida, A Patnaik, D Campbell, J Shapiro… - Journal of Clinical …, 2020 - ncbi.nlm.nih.gov
… a BRCA alteration treated with rucaparib 600 mg twice daily in the phase II TRITON2 study. … BRCA alteration who received≥ 1 dose of rucaparib. Key efficacy end points were objective …
Number of citations: 489 www.ncbi.nlm.nih.gov
R Kristeleit, GI Shapiro, HA Burris, AM Oza… - Clinical Cancer …, 2017 - AACR
… rucaparib (5 days of a 21-day cycle), as well as intermittent and continuous dosing of oral rucaparib … This study provided evidence that continuous dosing of oral rucaparib led to a higher …
Number of citations: 237 aacrjournals.org
JA Ledermann, AM Oza, D Lorusso… - The Lancet …, 2020 - thelancet.com
Background In ARIEL3, rucaparib maintenance treatment significantly improved progression-free survival versus placebo. Here, we report prespecified, investigator-assessed, …
Number of citations: 86 www.thelancet.com
GI Shapiro, RS Kristeleit, HA Burris… - Clinical …, 2019 - Wiley Online Library
… ‐state pharmacokinetic profiles of rucaparib administered once daily (… , the plasma exposure of rucaparib was approximately dose … No effect of food on rucaparib pharmacokinetics was …
Number of citations: 35 accp1.onlinelibrary.wiley.com
R Kristeleit, A Lisyanskaya, A Fedenko… - The Lancet …, 2022 - thelancet.com
… We aimed to assess rucaparib versus platinum-based and … rucaparib group and six (5%) in the chemotherapy group. Three deaths were considered to be potentially related to rucaparib …
Number of citations: 70 www.thelancet.com
KA Reiss, R Mick, MH O'Hara… - Journal of Clinical …, 2021 - ingentaconnect.com
… the role of the PARPi rucaparib as maintenance therapy in … discontinued and patients received rucaparib 600 mg orally … CONCLUSION Maintenance rucaparib is a safe and effective …
Number of citations: 111 www.ingentaconnect.com

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